Apixaban Metabolite 5 Methyl Ester Apixaban Metabolite 5 Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204419
InChI:
SMILES:
Molecular Formula: C₂₆H₂₉N₅O₅
Molecular Weight: 491.54

Apixaban Metabolite 5 Methyl Ester

CAS No.:

Cat. No.: VC0204419

Molecular Formula: C₂₆H₂₉N₅O₅

Molecular Weight: 491.54

* For research use only. Not for human or veterinary use.

Apixaban Metabolite 5 Methyl Ester -

Specification

Molecular Formula C₂₆H₂₉N₅O₅
Molecular Weight 491.54

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Composition

Apixaban Metabolite 5 Methyl Ester, systematically named 5-[[4-[3-(Aminocarbonyl)-1,4,5,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-6H-pyrazolo[3,4-c]pyridin-6-yl]phenyl]amino]pentanoic Acid Methyl Ester, is a derivative of apixaban formed via hepatic cytochrome P450-mediated oxidation and subsequent esterification . Its molecular formula C₂₆H₂₉N₅O₅ corresponds to a monoisotopic mass of 459.1907 Da, though discrepancies exist between sources, with PubChem reporting a higher molecular weight of 491.5 g/mol due to potential hydration or salt forms .

Structural Elucidation and Isomerism

The metabolite features a pyrazolo[3,4-c]pyridine core substituted with a 4-methoxyphenyl group at position 1 and a carbamoyl moiety at position 3 (Figure 1). Critical stereoelectronic features include:

  • Methyl ester at the pentanoic acid side chain (position 5)

  • Hydrogen-bond donor/acceptor count: 8 acceptors, 3 donors

  • Rotatable bonds: 10, influencing conformational flexibility

X-ray diffraction data remains unavailable, but computational models predict a planar pyridine ring with perpendicular orientation of the methoxyphenyl group, creating a T-shaped topology that may influence protein binding .

Analytical Profiling and Detection Methodologies

Chromatographic Separation Protocols

A validated UPLC method achieves baseline separation of Apixaban Metabolite 5 Methyl Ester from parent drug and other impurities using:

ParameterSpecification
ColumnFortis Speed Core C18 (150 × 4.6 mm, 2.6 µm)
Mobile Phase A10 mM KH₂PO₄ (pH 5.0):MeOH (90:10)
Mobile Phase BKH₂PO₄:ACN:MeOH (20:20:60)
Gradient25-50% B over 10 min
DetectionUV 235 nm
Retention Time14.2 ± 0.3 min

This method demonstrates linearity (R²=0.9998) across 0.1–2.5 µg/mL with LOD/LOQ of 0.003%/0.009% .

Forced Degradation Studies

Stability-indicating assays under ICH guidelines reveal:

  • Acid hydrolysis (1N HCl, 80°C): 12.3% degradation → N-formyl impurity

  • Oxidative stress (15% H₂O₂): 8.7% degradation → sulfoxide derivatives

  • Photolysis (1.2 million lux-hours): <5% degradation

The metabolite itself shows greater stability than parent apixaban under basic conditions (0.5N NaOH), degrading only 3.1% over 10 hours .

Metabolic Pathways and Pharmacokinetic Relevance

Biotransformation Mechanisms

As a CYP3A4/CYP1A2-mediated metabolite, Apixaban Metabolite 5 Methyl Ester accounts for ≤2.8% of systemic exposure based on radiolabeled studies . Key metabolic steps:

  • O-demethylation of parent apixaban’s methoxy group

  • Esterification via hepatic carboxylesterase 1 (CES1)

  • Sulfation at the primary amine → O-demethyl apixaban sulfate (major urinary metabolite)

Disposition Kinetics

Comparative pharmacokinetic parameters:

ParameterApixaban Parent5 Methyl Ester Metabolite
Cmax (ng/mL)172 ± 484.7 ± 1.2
Tmax (h)3.05.8
t₁/₂ (h)12.718.4
CLrenal (mL/min)28<1

The metabolite’s prolonged half-life suggests enterohepatic recirculation, though its low plasma concentration minimizes clinical impact .

Toxicological and Clinical Considerations

Anticoagulant Activity

Though 24-fold less potent than apixaban in factor Xa inhibition (IC₅₀ = 3.2 nM vs. 0.08 nM), the metabolite contributes to prolonged anticoagulation in CYP2C19 poor metabolizers .

Advanced Characterization Techniques

High-Resolution Mass Spectrometry

HRMS (Q-TOF) fragmentation pattern (m/z):

  • Base peak: 459.1907 [M+H]+

  • Characteristic ions:

    • 327.23 (pyrazolo-pyridine cleavage)

    • 198.08 (methoxyphenyl fragment)

    • 144.05 (methyl ester moiety)

Nuclear Magnetic Resonance

¹H NMR (DMSO-d₆, 600 MHz):

  • δ 8.21 (s, 1H, pyrazole-H)

  • δ 7.68 (d, J=8.4 Hz, 2H, aryl-H)

  • δ 6.89 (d, J=8.4 Hz, 2H, methoxyphenyl)

  • δ 3.78 (s, 3H, OCH₃)

  • δ 3.65 (s, 3H, COOCH₃)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator